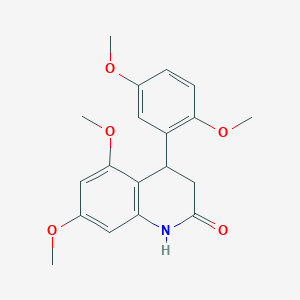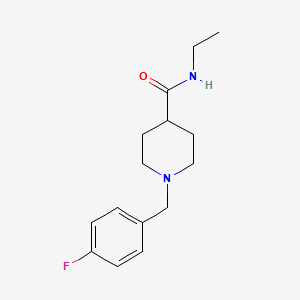
1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) protein. BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Applications De Recherche Scientifique
1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has shown potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of malignant B cells. 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
Mécanisme D'action
1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide binds irreversibly to the cysteine residue in the active site of BTK, leading to inhibition of B-cell receptor signaling and downstream pathways, including NF-κB and AKT. This results in decreased proliferation and survival of malignant B cells.
Biochemical and Physiological Effects:
In preclinical studies, 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has been shown to induce apoptosis and inhibit proliferation of malignant B cells. 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. In addition, 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has been shown to have minimal effects on T cells, which may reduce the risk of immunosuppression.
Avantages Et Limitations Des Expériences En Laboratoire
1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its potent and selective inhibition of BTK, its ability to enhance the activity of other anti-cancer agents, and its minimal effects on T cells. However, 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has some limitations, including its irreversible binding to BTK, which may limit its use in combination with other irreversible inhibitors, and its potential for off-target effects.
Orientations Futures
There are several future directions for the development of 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide. One direction is the evaluation of 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide in combination with other anti-cancer agents, such as venetoclax and immunomodulatory drugs. Another direction is the evaluation of 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide in other B-cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma. Additionally, the development of more potent and selective BTK inhibitors may provide additional treatment options for patients with B-cell malignancies.
In conclusion, 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide is a promising small molecule inhibitor that targets BTK and has shown potent anti-cancer activity in preclinical models of B-cell malignancies. Further research is needed to evaluate the safety and efficacy of 1-(phenylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide in clinical trials and to explore its potential in combination with other anti-cancer agents.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-17(18-13-15-5-4-12-23-15)14-8-10-19(11-9-14)24(21,22)16-6-2-1-3-7-16/h1-7,12,14H,8-11,13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJBWPHSGZYKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-methoxyethyl)thio]-2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4436519.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide](/img/structure/B4436521.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-4-isoxazolesulfonamide](/img/structure/B4436527.png)


![3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4436536.png)





![1-{2-[(2,4-dimethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4436598.png)
![4-methyl-N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4436606.png)
![methyl 9,9-dimethyl-6-[4-(methylthio)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4436612.png)